4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-12-14-17(15-13-16)20-23-21(18-8-4-2-5-9-18)25-22(24-20)19-10-6-3-7-11-19/h2-15,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYHTCXMKMWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as ferric chloride, to yield the desired thiadiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original thiadiazine compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine (CAS 192632-32-9)
This compound shares a similar six-membered heterocyclic core but replaces sulfur in the thiadiazine ring with oxygen (forming an oxathiazine) and substitutes the 4-methylphenyl group with a 4-methoxyphenyl moiety. Key differences include:
- Heteroatom effects : Oxygen in the oxathiazine ring may reduce ring strain compared to sulfur, altering reactivity in nucleophilic or electrophilic substitutions .
| Property | 4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | 4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine |
|---|---|---|
| CAS Registry Number | Not explicitly provided | 192632-32-9 |
| Molecular Formula | Likely C₂₀H₁₈N₂S | C₁₀H₁₁NO₂S |
| Substituents | 4-Methylphenyl, 2,6-diphenyl | 4-Methoxyphenyl |
| Heteroatoms in Ring | S, N, N | O, N, S |
| Potential Applications | Medicinal chemistry, materials science | Not specified (ISO-certified supplier) |
Triazole-Thione Derivatives (CAS 1349172-89-9, 1349172-91-3, 1349172-93-5)
These compounds (e.g., 5-(3-chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) differ significantly in their core structure, featuring a five-membered triazole-thione ring instead of a six-membered thiadiazine. Key distinctions include:
- Ring size and stability : The smaller triazole-thione ring may exhibit higher reactivity due to ring strain.
- Synthetic yields : Triazole-thiones in were synthesized with yields ranging from 72% to 83%, indicating efficient synthetic routes, though comparable data for the thiadiazine are unavailable .
Research Findings and Implications
- Structural Flexibility : The substitution of methyl or methoxy groups at the para position of the phenyl ring influences electronic and steric properties, which could modulate biological activity or material stability .
- Heteroatom Impact : Sulfur in thiadiazines may confer redox activity or metal-binding capabilities, whereas oxygen in oxathiazines could enhance polarity and solubility .
- Pharmacological Potential: Triazole-thione derivatives with morpholine/piperazine substituents () highlight the importance of nitrogen-rich side chains in drug design, a feature absent in the target thiadiazine .
Biological Activity
4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps starting from 4-methylaniline. The process typically includes the formation of hydrazinecarbothioamide intermediates and subsequent cyclization reactions. The compound's structure can be characterized using techniques such as NMR spectroscopy, which provides insights into the molecular framework of the thiadiazine ring and the substituents attached to it.
Biological Activities
The biological activities of this compound are extensive and include:
1. Antimicrobial Activity
Thiadiazines have shown significant antimicrobial properties. Research indicates that derivatives of thiadiazines exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for certain derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Thiadiazine derivatives are being investigated for their potential anticancer effects. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
3. Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
4. Cardiovascular Effects
Some thiadiazines exhibit cardioprotective effects and are being explored for their potential use in managing hypertension and other cardiovascular conditions. Their action may involve vasodilatory effects or modulation of ion channels .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Study : A study conducted on various thiadiazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
- Anticancer Evaluation : In a comparative analysis of different thiadiazine derivatives against breast cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations lower than those required for standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on phenyl | Enhances lipophilicity and bioavailability |
| Additional phenyl rings | Increases interaction with biological targets |
| Thiadiazine core | Essential for antimicrobial and anticancer activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate ketones or aldehydes under acidic or basic conditions. For example, refluxing a substituted hydrazine hydrochloride with a chalcone precursor in glacial acetic acid, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization, is a common approach . Key steps include optimizing reaction time (5–8 hours), temperature (60–65°C), and stoichiometric ratios of reactants (e.g., 1:2 molar ratio of chalcone to hydrazine derivatives) to achieve yields >80% .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for phenyl groups) and methyl substituents (δ 2.2–2.3 ppm) .
- IR Spectroscopy : Confirm S=O (1332–1160 cm⁻¹) and NH (3089 cm⁻¹) stretches if applicable .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 645 for analogous sulfonamide derivatives) .
- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .
Q. What initial biological assays are recommended for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays such as:
- Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to assess binding affinity.
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) .
- Antimicrobial activity tests using disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid; the latter often enhances cyclization efficiency .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
- Temperature Gradients : Optimize reflux temperatures (60–100°C) to balance yield and decomposition risks .
- Post-Synthesis Purification : Use gradient elution in column chromatography (e.g., petroleum ether:ethyl acetate from 4:1 to 1:1) to isolate isomers .
Q. How can discrepancies in the 1H NMR spectra of thiadiazine derivatives be systematically addressed?
- Methodological Answer :
- Deuterated Solvents : Use d6-DMSO or CDCl₃ to resolve proton splitting caused by hydrogen bonding .
- Variable Temperature NMR : Mitigate signal broadening due to dynamic effects (e.g., rotational isomerism) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons by correlating coupling patterns .
- Concentration Adjustments : Dilute samples to reduce aggregation-induced shifts .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -F) or donating (-OCH₃) groups at the 4-methylphenyl position to assess electronic effects on bioactivity .
- Pharmacokinetic Profiling : Use HPLC-MS to measure logP, plasma stability, and metabolic half-life in in vivo models .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or EGFR) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazines?
- Methodological Answer :
- Meta-Analysis of Published Data : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability) .
- Dose-Response Curves : Establish Hill slopes to differentiate true efficacy from nonspecific toxicity .
- Proteomic Profiling : Use Western blotting or ELISA to confirm downstream biomarker modulation (e.g., p53 or caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
